1-{3-[(1-methyl-1H-imidazol-2-yl)sulfonyl]azetidin-1-yl}-2-[4-(propan-2-ylsulfanyl)phenyl]ethan-1-one
Description
Properties
IUPAC Name |
1-[3-(1-methylimidazol-2-yl)sulfonylazetidin-1-yl]-2-(4-propan-2-ylsulfanylphenyl)ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N3O3S2/c1-13(2)25-15-6-4-14(5-7-15)10-17(22)21-11-16(12-21)26(23,24)18-19-8-9-20(18)3/h4-9,13,16H,10-12H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SAALDEHQZLKAPK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)SC1=CC=C(C=C1)CC(=O)N2CC(C2)S(=O)(=O)C3=NC=CN3C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-{3-[(1-methyl-1H-imidazol-2-yl)sulfonyl]azetidin-1-yl}-2-[4-(propan-2-ylsulfanyl)phenyl]ethan-1-one typically involves multiple steps, including the formation of the imidazole and azetidine rings, followed by their coupling with the phenyl ethanone moiety. The reaction conditions often require the use of strong bases, such as potassium carbonate, and solvents like acetonitrile. The reactions are usually carried out under an inert atmosphere to prevent oxidation and other side reactions .
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors and automated synthesis platforms to ensure consistent quality and scalability.
Chemical Reactions Analysis
Formation of the Azetidine Core
Azetidine rings are typically synthesized via ring-closing reactions. For example, nucleophilic substitution of a β-amino alcohol with a halide or sulfonate ester could yield the azetidine ring. Subsequent sulfonation of the azetidine nitrogen with a sulfonic acid chloride (e.g., 1-methyl-1H-imidazol-2-ylsulfonyl chloride) under basic conditions (e.g., NaHCO₃ or pyridine) would introduce the sulfonyl group .
Attachment of the Propan-2-ylsulfanyl Phenyl Group
The 4-(propan-2-ylsulfanyl)phenyl moiety may be introduced via:
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Sulfur Coupling : Reaction of a phenyl halide with propan-2-ylthiol in the presence of a copper catalyst (e.g., Ullmann-type coupling) .
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Nucleophilic Substitution : Displacement of a leaving group (e.g., bromine) on the phenyl ring with propan-2-ylthiolate .
Imidazole Derivatization
The 1-methyl-1H-imidazol-2-yl group is commonly synthesized via cyclization of α-amino ketones with formamide derivatives . The sulfonylation of the imidazole nitrogen would follow standard sulfonamide formation protocols .
Hydrolysis of the Sulfonyl Group
Sulfonamides like the azetidine-sulfonyl imidazole linkage are susceptible to hydrolysis under acidic or basic conditions:
This reaction is accelerated by heat or catalytic bases (e.g., NaOH) .
Ring-Opening of the Azetidine
Azetidines are strained four-membered rings and can undergo nucleophilic ring-opening reactions. For example, reaction with water or amines under acidic conditions may yield β-amino alcohols or amines.
Oxidation of the Propan-2-ylsulfanyl Group
The propan-2-ylsulfanyl group can be oxidized to sulfinyl or sulfonyl derivatives using oxidants like hydrogen peroxide or mCPBA :
Cross-Coupling Reactions
The phenyl ring could participate in cross-coupling reactions (e.g., Suzuki, Heck) if halogenated, enabling further functionalization .
Reaction Mechanisms and Conditions
Stability and Reactivity
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Thermal Stability : The azetidine ring may undergo ring-opening at elevated temperatures.
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Acid/Basic Sensitivity : Sulfonamides are stable under acidic conditions but hydrolyze in strong bases .
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Oxidative Stability : The propan-2-ylsulfanyl group is moderately stable but can oxidize under strong oxidizing conditions .
Scientific Research Applications
Chemical Properties and Structure
The molecular formula of this compound is with a molecular weight of approximately 348.47 g/mol. Its structure features an azetidine ring substituted with a sulfonamide group and an imidazole moiety, which are known to contribute to its biological activity.
Medicinal Chemistry
The compound's unique structure positions it as a potential candidate for drug development. The presence of the imidazole ring is significant because imidazoles are often found in various pharmaceuticals, including antifungal and antihypertensive agents.
Case Study: Anticancer Activity
Recent studies have indicated that similar compounds exhibit cytotoxic effects against various cancer cell lines. For instance, imidazole derivatives have been shown to inhibit tumor growth by interfering with cellular signaling pathways involved in cancer progression. The specific application of this compound in anticancer therapy remains an area for further investigation.
Antimicrobial Properties
Research into sulfonamide compounds has demonstrated their effectiveness against a range of bacterial infections. The sulfonamide functional group in this compound may impart similar antimicrobial properties.
Case Study: Bacterial Resistance
A study published in the Journal of Antimicrobial Chemotherapy highlighted the efficacy of sulfonamide derivatives against resistant strains of bacteria. This suggests that the compound could be tested for its potential to overcome resistance mechanisms in pathogenic bacteria.
Neurological Research
Imidazole derivatives have been explored for their neuroprotective effects. Given the structural similarities with known neuroprotective agents, this compound may also exhibit properties beneficial for neurological disorders.
Case Study: Neuroprotection
In experimental models of neurodegeneration, compounds with imidazole groups have shown promise in reducing oxidative stress and inflammation in neuronal cells. Investigations into this compound could reveal new therapeutic avenues for conditions such as Alzheimer's disease or Parkinson's disease.
Mechanism of Action
The mechanism of action of 1-{3-[(1-methyl-1H-imidazol-2-yl)sulfonyl]azetidin-1-yl}-2-[4-(propan-2-ylsulfanyl)phenyl]ethan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring can coordinate with metal ions in enzyme active sites, while the azetidine ring can interact with hydrophobic pockets in proteins. These interactions can modulate the activity of the target proteins, leading to various biological effects.
Comparison with Similar Compounds
Structural and Functional Analogues
Key analogues were selected based on shared structural motifs (imidazole, sulfonyl/thioether groups, ketones, or heterocyclic rings):
Physicochemical Properties
- Molecular Weight : The target compound (~404.58 g/mol) is heavier than simpler imidazole-ketones (e.g., 186.21 g/mol in ) due to its azetidine and sulfonyl-thioether substituents [14].
- Solubility : The sulfonyl group enhances polarity compared to thioether-containing analogues (e.g., ), but the lipophilic phenyl-thioether may counterbalance this, improving membrane permeability [15].
- Electronic Effects : The sulfonyl group’s electron-withdrawing nature contrasts with the electron-donating thioether, creating a dipole moment that could influence binding interactions.
Bioactivity Insights
- Enzyme Inhibition Potential: LX2931 () demonstrates that imidazole derivatives with tailored substituents can inhibit enzymes like S1PL. The target’s sulfonyl and azetidine groups may similarly interact with catalytic sites [13].
Biological Activity
The compound 1-{3-[(1-methyl-1H-imidazol-2-yl)sulfonyl]azetidin-1-yl}-2-[4-(propan-2-ylsulfanyl)phenyl]ethan-1-one is a complex organic molecule that has garnered attention for its potential biological activities. With a unique structure incorporating an imidazole ring, sulfonamide group, and azetidine moiety, this compound is positioned as a candidate for various therapeutic applications, particularly in the fields of antimicrobial and anti-inflammatory drug development.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 336.37 g/mol. The presence of heteroatoms such as nitrogen and sulfur in its structure enhances its reactivity and interaction with biological targets.
Key Structural Features
| Feature | Description |
|---|---|
| Imidazole Ring | Facilitates interactions with biological macromolecules through hydrogen bonding. |
| Sulfonamide Group | Known for diverse pharmacological activities, including antibacterial properties. |
| Azetidine Moiety | Contributes to the overall stability and reactivity of the compound. |
The biological activity of this compound is hypothesized to be mediated through its ability to interact with specific enzymes or receptors involved in disease processes. The imidazole and sulfonamide groups are particularly relevant for their roles in inhibiting metabolic pathways critical for pathogen survival or inflammatory responses.
Biological Activity
Research into compounds with similar structures indicates a range of biological activities:
- Antimicrobial Activity : Compounds containing sulfonamide groups are well-documented for their antibacterial properties. They often function by inhibiting bacterial folic acid synthesis, which is essential for nucleic acid production.
- Anti-inflammatory Effects : The presence of the imidazole ring suggests potential anti-inflammatory activity, possibly through the inhibition of cyclooxygenases (COX), which are key enzymes in the inflammatory pathway.
- Antitumor Properties : Preliminary studies indicate that derivatives of similar compounds exhibit cytotoxic effects against various cancer cell lines, suggesting potential applications in oncology.
Case Studies and Research Findings
A review of recent literature indicates that compounds structurally related to This compound have shown promising results in vitro:
Table 1: Summary of Biological Activities
Synthesis and Development
The synthesis of this compound involves several key steps, typically requiring careful control of reaction conditions to maximize yield and purity. Techniques such as chromatography are often employed to purify intermediates.
Synthesis Pathway Overview
- Formation of Imidazole-Sulfonamide Linkage : Reaction between imidazole derivatives and sulfonyl chlorides.
- Azetidine Ring Formation : Cyclization reactions involving azetidine precursors.
- Final Product Isolation : Purification using techniques like thin-layer chromatography (TLC).
Q & A
Basic Research Questions
Q. What synthetic routes are recommended for preparing 1-{3-[(1-methyl-1H-imidazol-2-yl)sulfonyl]azetidin-1-yl}-2-[4-(propan-2-ylsulfanyl)phenyl]ethan-1-one, and how can purity be optimized?
- Methodology : A multi-step synthesis is typically employed, starting with functionalization of the azetidine ring. Key steps include sulfonylation of 1-methylimidazole (using chlorosulfonic acid or SO₃·pyridine complex) followed by coupling to the azetidine moiety. The propan-2-ylsulfanyl phenyl group is introduced via nucleophilic substitution or Suzuki-Miyaura cross-coupling. Purification involves column chromatography (silica gel, gradient elution with ethyl acetate/hexane) and recrystallization from ethanol/water .
- Optimization : Monitor reaction progress via TLC and HPLC. Adjust stoichiometry of sulfonylation reagents to minimize byproducts (e.g., over-sulfonylation). Use anhydrous conditions for imidazole activation to improve yield .
Q. Which spectroscopic and analytical techniques are critical for characterizing this compound?
- Techniques :
- NMR (¹H, ¹³C, DEPT-135) : Assign peaks for azetidine protons (δ 3.5–4.5 ppm), methylimidazole sulfonyl group (δ 2.8–3.2 ppm for CH₃), and propan-2-ylsulfanyl moiety (δ 1.3–1.5 ppm for CH(CH₃)₂) .
- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular ion [M+H]⁺ with <2 ppm error.
- X-ray Crystallography : Resolve crystal structure to confirm stereochemistry and intermolecular interactions (e.g., hydrogen bonding with sulfonyl groups) .
Q. What are the key physicochemical properties influencing its solubility and stability?
- Properties :
- LogP : Predicted ~3.2 (via DFT calculations), indicating moderate lipophilicity.
- Solubility : Poor aqueous solubility (≤0.1 mg/mL in PBS pH 7.4); use DMSO or PEG-400 for in vitro assays.
- Stability : Susceptible to hydrolysis at the sulfonylazetidine linkage under acidic conditions (pH <4). Store at −20°C under nitrogen .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data (e.g., anti-fungal vs. anti-leishmanial efficacy)?
- Approach : Conduct comparative assays under standardized conditions (e.g., CLSI guidelines). For example:
- Anti-fungal activity : Test against Candida albicans (ATCC 90028) using broth microdilution (MIC endpoint: ≥80% growth inhibition).
- Anti-leishmanial activity : Use Leishmania donovani promastigotes (strain MHOM/IN/80/DD8) with amphotericin B as a positive control.
Q. What computational strategies are effective for studying its target interactions and binding modes?
- Methods :
- Density Functional Theory (DFT) : Optimize geometry at the B3LYP/6-31G(d) level to analyze electrostatic potential surfaces, focusing on sulfonyl and imidazole moieties as H-bond acceptors .
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with fungal CYP51 (lanosterol 14α-demethylase) or leishmanial trypanothione reductase. Validate with MD simulations (100 ns) to assess binding stability .
Q. How do structural modifications (e.g., replacing propan-2-ylsulfanyl with aryl groups) impact bioactivity and pharmacokinetics?
- Experimental Design : Synthesize analogs via:
- Variation of the sulfanyl group : Replace with phenylthio, benzylthio, or electron-withdrawing substituents (e.g., CF₃).
- Azetidine ring expansion : Test pyrrolidine or piperidine analogs.
- Evaluation :
- In vitro : Measure IC₅₀ shifts in target enzyme inhibition assays.
- ADMET : Assess metabolic stability (human liver microsomes) and plasma protein binding (equilibrium dialysis).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
